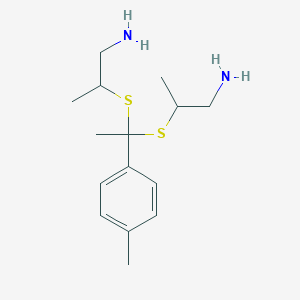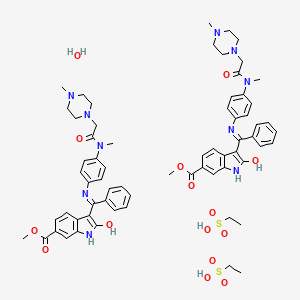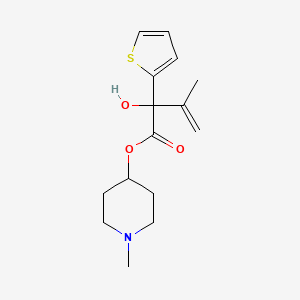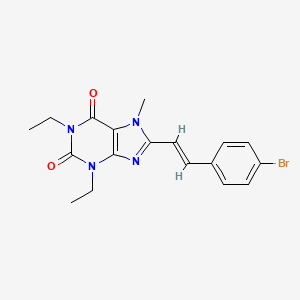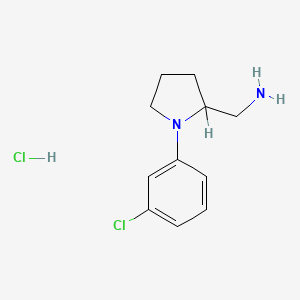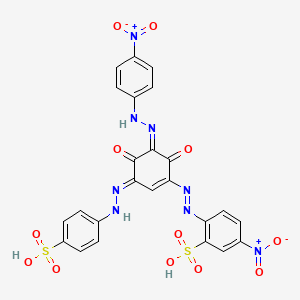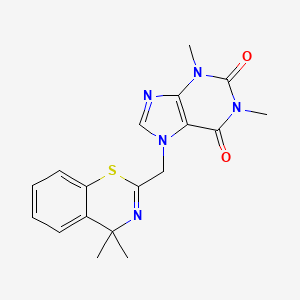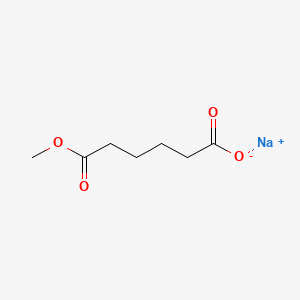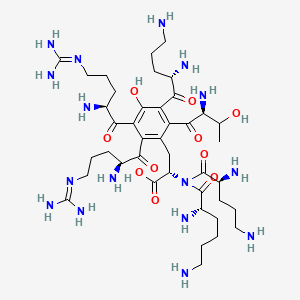
Arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-L-Argininemyroridin KA is a compound that combines the properties of L-arginine and myroridin. L-arginine is a semi-essential amino acid involved in various physiological processes, including the synthesis of nitric oxide, which is crucial for cardiovascular health . Myroridin, on the other hand, is a bioactive compound known for its antibacterial and antifungal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-L-Argininemyroridin KA involves several steps. The initial step typically includes the protection of the amino and carboxyl groups of L-arginine to prevent unwanted side reactions. This is followed by the coupling of the protected L-arginine with myroridin under controlled conditions. Common reagents used in this process include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of 2-L-Argininemyroridin KA may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the purification of the final product using techniques like chromatography and crystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-L-Argininemyroridin KA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-L-Argininemyroridin KA has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-L-Argininemyroridin KA involves multiple pathways:
Nitric Oxide Synthesis: L-arginine is a precursor for nitric oxide, which acts as a vasodilator and has various cardiovascular benefits.
Antimicrobial Activity: Myroridin disrupts the cell membranes of bacteria and fungi, leading to cell death.
Metabolic Pathways: The compound influences various metabolic pathways, including those involved in glucose metabolism and immune response.
Comparaison Avec Des Composés Similaires
2-L-Argininemyroridin KA can be compared with other similar compounds:
List of Similar Compounds
- L-Arginine
- Myroridin
- L-Ornithine
- L-Citrulline
- Kojic Acid Derivatives
Propriétés
Numéro CAS |
97984-85-5 |
|---|---|
Formule moléculaire |
C41H74N16O10 |
Poids moléculaire |
951.1 g/mol |
Nom IUPAC |
(2S)-3-[2,3-bis[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-6-[(2S)-2-amino-3-hydroxybutanoyl]-5-[(2S)-2,5-diaminopentanoyl]-4-hydroxyphenyl]-2-[[(2S)-2,6-diaminohexanoyl]-[(2S)-2,5-diaminopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C41H74N16O10/c1-19(58)31(50)36(63)28-20(18-26(39(66)67)57(38(65)25(49)10-5-15-44)37(64)24(48)8-2-3-13-42)27(32(59)22(46)11-6-16-55-40(51)52)29(34(61)23(47)12-7-17-56-41(53)54)35(62)30(28)33(60)21(45)9-4-14-43/h19,21-26,31,58,62H,2-18,42-50H2,1H3,(H,66,67)(H4,51,52,55)(H4,53,54,56)/t19?,21-,22-,23-,24-,25-,26-,31-/m0/s1 |
Clé InChI |
QGLYXUPXROIPBP-YQPPJVMGSA-N |
SMILES isomérique |
CC([C@@H](C(=O)C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N(C(=O)[C@H](CCCCN)N)C(=O)[C@H](CCCN)N)C(=O)[C@H](CCCN=C(N)N)N)C(=O)[C@H](CCCN=C(N)N)N)O)C(=O)[C@H](CCCN)N)N)O |
SMILES canonique |
CC(C(C(=O)C1=C(C(=C(C(=C1CC(C(=O)O)N(C(=O)C(CCCCN)N)C(=O)C(CCCN)N)C(=O)C(CCCN=C(N)N)N)C(=O)C(CCCN=C(N)N)N)O)C(=O)C(CCCN)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



